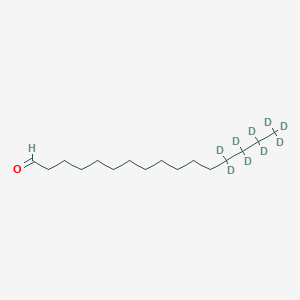
13,13,14,14,15,15,16,16,16-Nonadeuteriohexadecanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13,13,14,14,15,15,16,16,16-Nonadeuteriohexadecanal is a deuterated analog of hexadecanal, a long-chain aldehyde. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is of interest in various scientific fields due to its unique isotopic composition.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13,13,14,14,15,15,16,16,16-Nonadeuteriohexadecanal typically involves the selective deuteration of hexadecanal. This can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction conditions often include elevated temperatures and pressures to ensure complete deuteration.
Industrial Production Methods
Industrial production of deuterated compounds like this compound may involve large-scale catalytic processes. These processes are designed to maximize yield and purity while minimizing costs. The use of continuous flow reactors and advanced separation techniques such as distillation and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
13,13,14,14,15,15,16,16,16-Nonadeuteriohexadecanal can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation reactions where the aldehyde group can be substituted with halogens using reagents like phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: PBr3 in anhydrous conditions.
Major Products
Oxidation: Hexadecanoic acid.
Reduction: Hexadecanol.
Substitution: 13,13,14,14,15,15,16,16,16-Nonadeuteriohexadecyl bromide.
Scientific Research Applications
13,13,14,14,15,15,16,16,16-Nonadeuteriohexadecanal has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms to study isotope effects.
Biology: Employed in metabolic studies to trace lipid biosynthesis and degradation pathways.
Medicine: Investigated for its potential in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of deuterated materials for NMR spectroscopy and other analytical techniques.
Mechanism of Action
The mechanism by which 13,13,14,14,15,15,16,16,16-Nonadeuteriohexadecanal exerts its effects is primarily through its interaction with enzymes and receptors. The deuterium atoms can influence the rate of enzymatic reactions by altering the kinetic isotope effect. This can lead to changes in the metabolic pathways and the overall biological activity of the compound.
Comparison with Similar Compounds
Similar Compounds
Hexadecanal: The non-deuterated analog of 13,13,14,14,15,15,16,16,16-Nonadeuteriohexadecanal.
13,13,14,14,15,15,16,16,16-Nonadeuteriohexadecanoic acid: The deuterated analog of hexadecanoic acid.
13,13,14,14,15,15,16,16,16-Nonadeuteriohexadecanol: The deuterated analog of hexadecanol.
Uniqueness
This compound is unique due to its high degree of deuteration, which imparts distinct physical and chemical properties. These properties make it valuable for studying isotope effects and for applications in various scientific fields.
Properties
Molecular Formula |
C16H32O |
|---|---|
Molecular Weight |
249.48 g/mol |
IUPAC Name |
13,13,14,14,15,15,16,16,16-nonadeuteriohexadecanal |
InChI |
InChI=1S/C16H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h16H,2-15H2,1H3/i1D3,2D2,3D2,4D2 |
InChI Key |
NIOYUNMRJMEDGI-YNSOAAEFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCC=O |
Canonical SMILES |
CCCCCCCCCCCCCCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


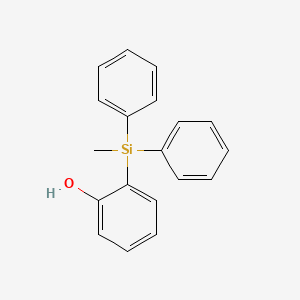



![4-chloro-N'-[(Z)-(2,5-dimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B11942604.png)
![4b-Bromo-4b,9b-dihydroindeno[2,1-a]indene-5,10-dione](/img/structure/B11942616.png)
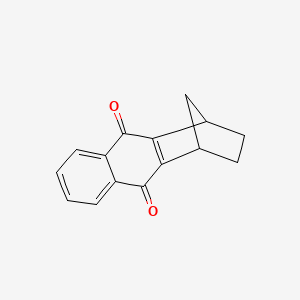
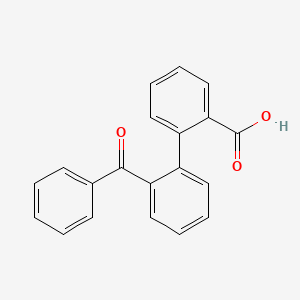


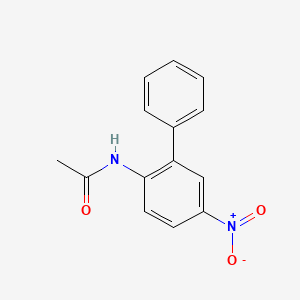

![[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetic acid](/img/structure/B11942653.png)
![6-(3-hydroxypropyl)-2-(1-methyl-2-oxo-3H-benzimidazol-5-yl)benzo[de]isoquinoline-1,3-dione](/img/structure/B11942658.png)
